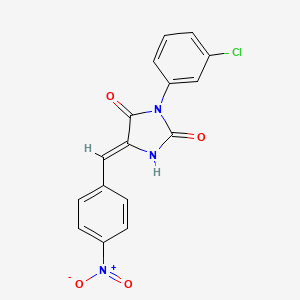
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorophenyl group at the 3-position and a nitrobenzylidene group at the 5-position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- typically involves the condensation of 3-(m-chlorophenyl)hydantoin with p-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of 3-(m-chlorophenyl)-5-(p-aminobenzylidene)hydantoin.
Substitution: Formation of substituted hydantoin derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
作用機序
The mechanism of action of Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- would depend on its specific biological activity. Generally, hydantoins exert their effects by interacting with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and nitrobenzylidene groups may influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core structure.
Nitrofurantoin: An antibiotic with a nitro group that shares some structural similarities.
Chloramphenicol: An antibiotic with a chlorophenyl group.
Uniqueness
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- is unique due to the combination of its chlorophenyl and nitrobenzylidene groups, which may confer distinct chemical and biological properties compared to other hydantoin derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
特性
CAS番号 |
111223-97-3 |
|---|---|
分子式 |
C16H10ClN3O4 |
分子量 |
343.72 g/mol |
IUPAC名 |
(5Z)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-2-1-3-13(9-11)19-15(21)14(18-16(19)22)8-10-4-6-12(7-5-10)20(23)24/h1-9H,(H,18,22)/b14-8- |
InChIキー |
CBXQEDFKXKSESN-ZSOIEALJSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


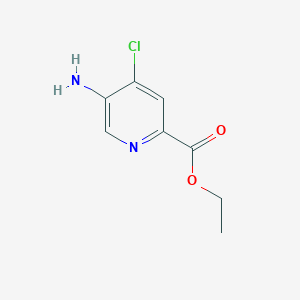
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
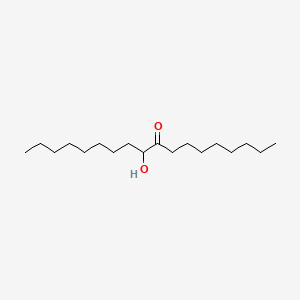
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
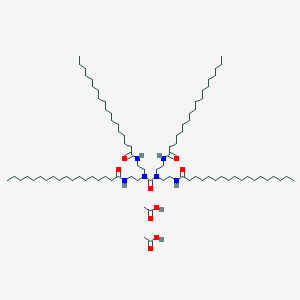
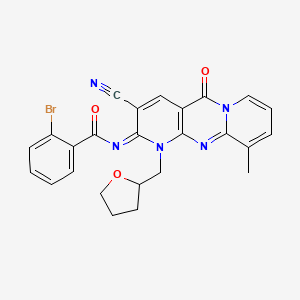
![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)

![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
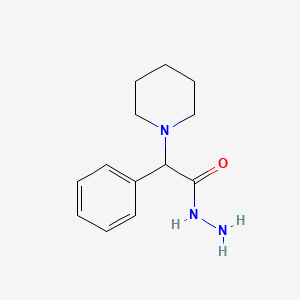
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
